(S)-Bethanechol
(S)-Bethanechol
(S)-bethanechol is the (S)-enantiomer of bethanechol. It is an enantiomer of a (R)-bethanechol.
Brand Name:
Vulcanchem
CAS No.:
111244-96-3
VCID:
VC20802723
InChI:
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/t6-/m0/s1
SMILES:
CC(C[N+](C)(C)C)OC(=O)N
Molecular Formula:
C7H17N2O2+
Molecular Weight:
161.22 g/mol
(S)-Bethanechol
CAS No.: 111244-96-3
Cat. No.: VC20802723
Molecular Formula: C7H17N2O2+
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-bethanechol is the (S)-enantiomer of bethanechol. It is an enantiomer of a (R)-bethanechol. |
|---|---|
| CAS No. | 111244-96-3 |
| Molecular Formula | C7H17N2O2+ |
| Molecular Weight | 161.22 g/mol |
| IUPAC Name | [(2S)-2-carbamoyloxypropyl]-trimethylazanium |
| Standard InChI | InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/t6-/m0/s1 |
| Standard InChI Key | NZUPCNDJBJXXRF-LURJTMIESA-O |
| Isomeric SMILES | C[C@@H](C[N+](C)(C)C)OC(=O)N |
| SMILES | CC(C[N+](C)(C)C)OC(=O)N |
| Canonical SMILES | CC(C[N+](C)(C)C)OC(=O)N |
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